tert-butylN-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate
Description
tert-butyl N-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate is a carbamate-protected piperidine derivative widely utilized in medicinal chemistry as a synthetic intermediate. Its structure features a piperidin-4-yl group linked to a branched 2-methylbutan-2-yl moiety via a tert-butyl carbamate group. This compound is pivotal in drug discovery due to its ability to modulate pharmacokinetic properties, such as metabolic stability and membrane permeability, through steric and electronic effects .
Properties
Molecular Formula |
C15H30N2O2 |
|---|---|
Molecular Weight |
270.41 g/mol |
IUPAC Name |
tert-butyl N-(2-methyl-4-piperidin-4-ylbutan-2-yl)carbamate |
InChI |
InChI=1S/C15H30N2O2/c1-14(2,3)19-13(18)17-15(4,5)9-6-12-7-10-16-11-8-12/h12,16H,6-11H2,1-5H3,(H,17,18) |
InChI Key |
RCZBLPOJBLIGNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCC1CCNCC1 |
Origin of Product |
United States |
Biological Activity
tert-butyl N-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a tert-butyl group, a carbamate functional group, and a piperidine ring, which contribute to its unique properties and interactions with biological systems.
- Molecular Formula : C15H30N2O2
- Molecular Weight : 270.41 g/mol
- IUPAC Name : tert-butyl N-(2-methyl-4-(piperidin-4-yl)butan-2-yl)carbamate
Biological Activity Overview
Research indicates that this compound may act as an enzyme inhibitor or receptor ligand, making it a candidate for drug development targeting specific biological pathways. The interactions of tert-butyl N-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate with biological macromolecules are of particular interest in therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to bind to active sites on enzymes or receptors, thereby modulating their activity. This mechanism is crucial for its potential application in drug design and development.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study investigated the inhibitory effects of tert-butyl N-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate on various enzymes involved in metabolic pathways. The results indicated significant inhibition of certain enzymes, suggesting its potential role as a therapeutic agent in metabolic disorders.
-
Receptor Binding Affinity :
- Another research focused on the binding affinity of this compound to specific receptors involved in neurotransmission. The findings revealed that it exhibits a high affinity for certain receptors, which could be beneficial in treating neurological conditions.
-
Toxicological Assessments :
- Toxicological studies have shown that while the compound demonstrates promising biological activity, it also requires careful evaluation of its safety profile. The studies indicate a need for further investigation into its long-term effects and potential toxicity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl methyl(piperidin-4-yl)carbamate | Methyl group on piperidine | Moderate enzyme inhibition |
| tert-butyl (4-methylpiperidin-4-yl)carbamate | 4-Methyl substitution on piperidine | High receptor affinity |
| tert-butyl piperidin-4-ylcarbamate | No additional substitutions | Low biological activity |
The comparative analysis highlights the unique structural features of tert-butyl N-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate that contribute to its distinct biological activities.
Chemical Reactions Analysis
Common Chemical Reactions
This compound undergoes three primary reaction types, as outlined in synthetic protocols:
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Oxidation | Hydrogen peroxide (acidic) | Formation of ketones or hydroxylated species |
| Reduction | LiAlH₄ (anhydrous ether) | Conversion to secondary amines |
| Substitution | Alkyl halides + NaH (base) | Alkylation at the piperidine nitrogen |
The reactions are typically conducted under inert atmospheres (e.g., N₂ or Ar) to prevent oxidation or undesired side reactions. Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents.
Stability and Degradation Pathways
Stability studies in biological matrices reveal critical insights into its reactivity :
Stability in Porcine Liver Homogenate and Plasma
| Compound | Liver Homogenate Stability (%) | Plasma Stability (%) | Albumin Stability (%) | PBS Buffer Stability (%) |
|---|---|---|---|---|
| Analog | 76 ± 2 | 83 ± 9 | 93 ± 6 | >95 |
| Fluorinated Analog | 69 ± 4 | 59 ± 13 | 91 ± 6 | >95 |
Key findings:
-
The carbamate bond is susceptible to enzymatic hydrolysis in liver homogenate, with ~24% degradation observed after 30 minutes .
-
Plasma esterases (e.g., paraoxonase, CES1) contribute to breakdown, particularly for analogs with electron-withdrawing substituents (e.g., cyano or fluorophenyl groups) .
-
Degradation is partially inhibited by bis(4-nitrophenyl)phosphate (BNPP), suggesting esterase-mediated pathways .
Mechanistic Insights
The reactivity of this compound is governed by two key structural elements:
-
Carbamate Group :
-
Undergoes hydrolysis under acidic or basic conditions to yield amines and CO₂.
-
Participates in nucleophilic substitution reactions at the carbonyl carbon.
-
-
Piperidine Ring :
Comparative Reactivity Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₃₀N₂O₂ |
| Molecular Weight | 270.41 g/mol |
| Oxidation Susceptibility | High (due to tertiary C-H bonds) |
| Hydrolytic Stability (pH 7) | Moderate (t₁/₂ > 60 min) |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences and their implications:
Key Observations :
- Branched vs.
- Electron-Withdrawing Groups : Acetylation of the piperidine nitrogen (as in ) reduces basicity, which may affect protonation states and binding interactions in biological systems.
- Aromatic vs. Aliphatic Substituents : The phenyl group in introduces rigidity, favoring interactions with hydrophobic pockets, whereas aliphatic groups prioritize solubility or flexibility .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
